molecular formula C18H22S2 B14457343 1-Phenylsulfanylhexylsulfanylbenzene CAS No. 73188-53-1

1-Phenylsulfanylhexylsulfanylbenzene

Cat. No.: B14457343
CAS No.: 73188-53-1
M. Wt: 302.5 g/mol
InChI Key: OTHOBYJYKFKEMY-UHFFFAOYSA-N
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Description

1-Phenylsulfanylhexylsulfanylbenzene is a sulfur-containing aromatic compound characterized by two sulfanyl (thioether) groups: one attached to a hexyl chain and the other directly linked to a benzene ring.

Properties

CAS No.

73188-53-1

Molecular Formula

C18H22S2

Molecular Weight

302.5 g/mol

IUPAC Name

1-phenylsulfanylhexylsulfanylbenzene

InChI

InChI=1S/C18H22S2/c1-2-3-6-15-18(19-16-11-7-4-8-12-16)20-17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3

InChI Key

OTHOBYJYKFKEMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(SC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenylsulfanylhexylsulfanylbenzene typically involves the reaction of phenylthiol with hexylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include transition metal complexes, which facilitate the formation of the sulfanyl linkages .

Industrial Production Methods: On an industrial scale, the production of 1-phenylsulfanylhexylsulfanylbenzene involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylsulfanylhexylsulfanylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenylsulfanylhexylsulfanylbenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenylsulfanylhexylsulfanylbenzene involves its interaction with specific molecular targets and pathways. The sulfanyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 1-Phenylsulfanylhexylsulfanylbenzene and related compounds:

Compound Name Functional Groups Key Substituents Molecular Features
1-Phenylsulfanylhexylsulfanylbenzene Sulfanyl (S-) Hexyl chain, benzene rings Flexible alkyl spacer
1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone) Sulfonyl (SO₂), Chloro (Cl⁻) Chlorine atom, sulfonyl group Electron-withdrawing substituents
Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl] Sulfonyl (SO₂), Ethynyl (C≡C) Methyl group, triple bond linkage Rigid, conjugated system
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene Sulfanyl (S-), Fluorine (F) Benzyl group, fluorinated substituents High electronegativity
Benzene,[(2-phenylethynyl)sulfonyl]- Sulfonyl (SO₂), Ethynyl (C≡C) Ethynyl-benzene linkage Planar, π-conjugated structure

Physicochemical Properties

  • Solubility: Compounds with sulfonyl groups (e.g., Sulphenone ) exhibit higher polarity and water solubility compared to sulfanyl analogs like 1-Phenylsulfanylhexylsulfanylbenzene, which is more hydrophobic due to its hexyl chain.
  • Stability : Sulfonyl-containing compounds (e.g., ) are generally more oxidation-resistant than sulfanyl derivatives. The hexyl chain in the target compound may enhance thermal stability compared to ethynyl-linked analogs.
  • Electronic Effects: Fluorinated compounds (e.g., ) demonstrate increased electronegativity, altering reactivity in substitution reactions compared to non-fluorinated analogs.

Research Findings and Gaps

  • Synthetic Routes: Ethynyl-linked sulfonyl compounds (e.g., ) are synthesized via Sonogashira coupling, whereas sulfanyl analogs may involve thiol-ene reactions.
  • Biological Activity: Sulfonyl pesticides like Sulphenone show broader pesticidal activity than sulfanyl derivatives, likely due to enhanced electrophilicity.
  • Thermal Behavior: Fluorinated compounds () exhibit higher thermal stability (>200°C) compared to non-fluorinated sulfanyl analogs.

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